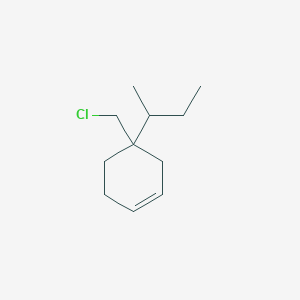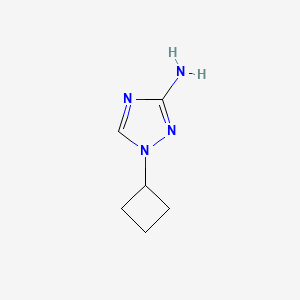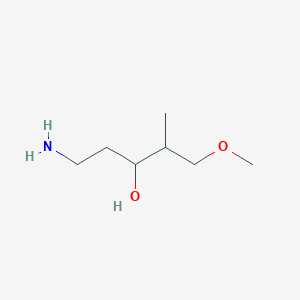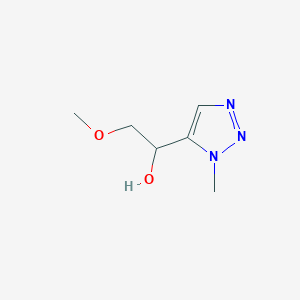![molecular formula C13H25N3O3 B13177683 tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a methylamino group, and a tert-butyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Méthodes De Préparation
The synthesis of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar steps but are optimized for larger-scale production and higher yields.
Analyse Des Réactions Chimiques
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium hydroxide. For example, the compound can undergo palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of cesium carbonate as a base in 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects and its role in drug development. For instance, it is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with strong activity against both Gram-positive and Gram-negative bacteria . In industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its piperidine ring and methylamino group can interact with specific enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate can be compared with other similar compounds, such as tert-butyl carbamate and tert-butyl N-(piperidin-4-yl)carbamate . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C13H25N3O3 |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-(methylamino)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-7-16(8-6-10)11(17)9-14-4/h10,14H,5-9H2,1-4H3,(H,15,18) |
Clé InChI |
VXPSMZHKVZFUHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)





![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)

![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)


![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)

